2-Bromo-1-methylpyrrolo[3,2-c]pyridine
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Overview
Description
2-Bromo-1-methylpyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a bromine atom and a methyl group attached
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to inhibit fgfrs . They bind to the receptor, leading to dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling .
Biochemical Pathways
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to affect the fgfr signaling pathway . This pathway regulates various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to display a favorable oral pharmacokinetic profile .
Result of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4t1 cells . They also significantly inhibit the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine typically involves the bromination of 1-methylpyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-methylpyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of dehalogenated or reduced derivatives.
Scientific Research Applications
2-Bromo-1-methylpyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
2-Bromopyridine: A simpler analog with a bromine atom attached to a pyridine ring.
1-Methylpyrrolo[3,2-c]pyridine: The parent compound without the bromine atom.
2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-1-methylpyrrolo[3,2-c]pyridine is unique due to the combination of the bromine atom and the methyl group on the pyrrolo[3,2-c]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-bromo-1-methylpyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-2-3-10-5-6(7)4-8(11)9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQPULVEKGLFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1Br)C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368161-73-2 |
Source
|
Record name | 2-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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